molecular formula C11H14ClNO2 B8679516 2-Chloro-6-methyl-isonicotinic acid tert-butyl ester

2-Chloro-6-methyl-isonicotinic acid tert-butyl ester

Cat. No. B8679516
M. Wt: 227.69 g/mol
InChI Key: WZWKODYUZDFLPG-UHFFFAOYSA-N
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Patent
US07750161B2

Procedure details

A solution of ethylmagnesiumbromide (freshly prepared from ethylbromide (392 mg, 3.6 mmol) and magnesium (83 mg, 3.4 mmol)) in Et2O (10 mL) is added to a cooled (−40° C.) and mechanically stirred solution of 2-chloro-6-methyl-isonicotinic acid tert-butyl ester (0.76 g, 3.34 mmol), Fe(acac)3 (21.2 mg, 0.06 mmol) and NMP (0.6 mL) in THF (60 mL). The mixture is warmed to r.t. during 0.5 h, diluted with Et2O (150 mL) and quenched with aq. KHSO4 (1 M, 40 mL). The phases are separated and the aq. phase is extracted with Et2O (2×50 mL). The combined organic extracts are dried (MgSO4), filtered and evaporated. The residue is purified by reversed phase MPLC. The obtained 2-ethyl-6-methyl-isonicotinic acid tert-butyl ester is dissolved in CH2Cl2 (10 mL). TFA (10 mL) is added and the mixture stirred at r.t. for 0.5 h. The mixture is evaporated and the residue dried in HV to provide the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
392 mg
Type
reactant
Reaction Step One
Quantity
83 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.76 g
Type
reactant
Reaction Step Two
[Compound]
Name
Fe(acac)3
Quantity
21.2 mg
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.6 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([Mg]Br)[CH3:2].[CH2:5](Br)C.[Mg].C([O:13][C:14](=[O:23])[C:15]1[CH:20]=[C:19]([CH3:21])[N:18]=C(Cl)[CH:16]=1)(C)(C)C>CCOCC.C1COCC1.CN1C(=O)CCC1>[CH2:21]([C:19]1[CH:20]=[C:15]([CH:16]=[C:1]([CH3:2])[N:18]=1)[C:14]([OH:13])=[O:23])[CH3:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[Mg]Br
Name
Quantity
392 mg
Type
reactant
Smiles
C(C)Br
Name
Quantity
83 mg
Type
reactant
Smiles
[Mg]
Name
Quantity
10 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0.76 g
Type
reactant
Smiles
C(C)(C)(C)OC(C1=CC(=NC(=C1)C)Cl)=O
Name
Fe(acac)3
Quantity
21.2 mg
Type
reactant
Smiles
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.6 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at r.t. for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added to
CUSTOM
Type
CUSTOM
Details
quenched with aq. KHSO4 (1 M, 40 mL)
CUSTOM
Type
CUSTOM
Details
The phases are separated
EXTRACTION
Type
EXTRACTION
Details
the aq. phase is extracted with Et2O (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts are dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue is purified by reversed phase MPLC
DISSOLUTION
Type
DISSOLUTION
Details
The obtained 2-ethyl-6-methyl-isonicotinic acid tert-butyl ester is dissolved in CH2Cl2 (10 mL)
ADDITION
Type
ADDITION
Details
TFA (10 mL) is added
CUSTOM
Type
CUSTOM
Details
The mixture is evaporated
CUSTOM
Type
CUSTOM
Details
the residue dried in HV

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C(C)C=1C=C(C(=O)O)C=C(N1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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